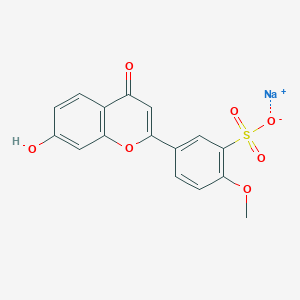
Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Sul-F, specifically, is utilized in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sul-F can be synthesized through several methods, depending on the desired purity and application. One common method involves the direct synthesis from thiols and amines through oxidative coupling . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, Sul-F is often produced using large-scale oxidative coupling processes. These processes typically involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the production of high-purity Sul-F suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sul-F undergoes several types of chemical reactions, including:
Oxidation: Sul-F can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: Sul-F can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with Sul-F include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from reactions involving Sul-F include sulfoxides, sulfones, and various substituted sulfur compounds. These products are valuable in different industrial and research applications .
Scientific Research Applications
Sul-F has a wide range of applications in scientific research, including:
Chemistry: Sul-F is used as a building block for synthesizing other sulfur-containing compounds.
Industry: Sul-F is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Sul-F involves its ability to interact with various molecular targets and pathways. In biological systems, Sul-F can inhibit specific enzymes or interact with cellular components, leading to its observed effects. For example, Sul-F derivatives can inhibit bacterial enzymes, making them effective antibacterial agents .
Comparison with Similar Compounds
Sul-F can be compared with other sulfur-containing compounds such as sulfonamides and sulfonyl fluorides. While sulfonamides are known for their antibacterial properties, Sul-F offers a broader range of applications, including industrial and catalytic uses . Sulfonyl fluorides, on the other hand, are highly reactive and used in synthetic chemistry for their ability to form stable bonds with various elements .
List of Similar Compounds
- Sulfonamides
- Sulfonyl fluorides
- Sulfoxides
- Sulfones
Sul-F stands out due to its versatility and wide range of applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C16H11NaO7S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-16(13)24(19,20)21)14-8-12(18)11-4-3-10(17)7-15(11)23-14;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
KJCWOJJRYNYNFP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


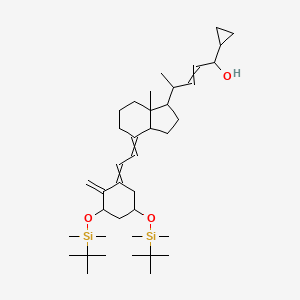
![1-cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one](/img/structure/B10800415.png)
![potassium [(1R,2S)-1-[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0(3),(1)(2).0,(1).0(1),(2)]nonacosa-3,5,7,9,11-pentaene-27-amido]-2-ethenylcyclopropanecarbonyl](cyclopropanesulfonyl)azanide](/img/structure/B10800427.png)
![(5E)-5-[(2E)-2-[1-(5-cyclopropyl-5-hydroxypentan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800434.png)
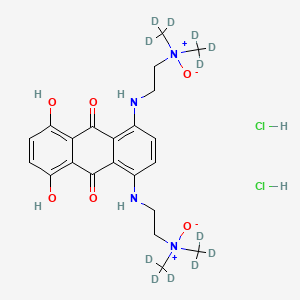
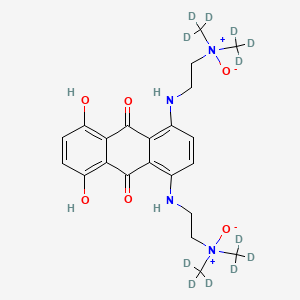
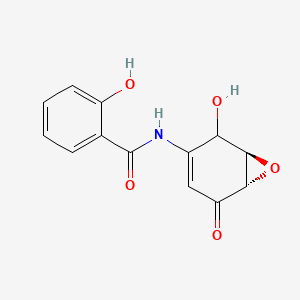
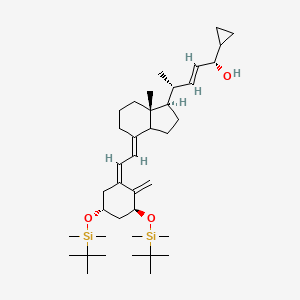


![6-(2,5-dioxopyrrol-1-yl)-N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B10800477.png)
![(1R,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B10800498.png)
![methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B10800500.png)
![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B10800516.png)
